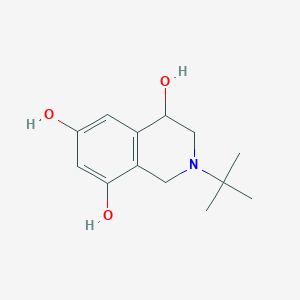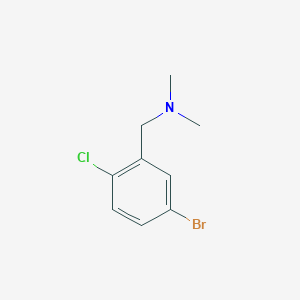
Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H16BrNO3 . It has a molecular weight of 278.15 . The compound is typically stored at temperatures below -10°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at temperatures below -10°C .Scientific Research Applications
Structural Analysis and Investigative Anticancer Agent
- Structural Insights and Anticancer Potential : The structural characteristics of a novel anticancer agent derived from 1-bromoacetyl-3,3-dinitroazetidine, closely related to Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate, were determined using X-ray diffraction. This study provides valuable insights into the molecular structure, showing an increase in crystal density and a change in the azetidine ring structure due to chemical transformations. This information is crucial in understanding the biological activity of these compounds in cancer research (Deschamps, Cannizzo, & Straessler, 2013).
Synthesis and Stereochemistry
- Synthesis and Application in Stereochemistry : The base-promoted α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters, a process relevant to this compound, was explored. This research is significant for producing optically active α-substituted azetidine-2-carboxylic acid esters, contributing to the field of stereochemistry and the synthesis of complex molecules (Tayama, Nishio, & Kobayashi, 2018).
Chemical Synthesis for Medicinal Chemistry
- Chemical Synthesis in Medicinal Chemistry : A study on the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates the relevance of compounds like this compound in medicinal chemistry. The research provided efficient synthetic routes to novel compounds, emphasizing the significance of such chemicals in accessing new chemical spaces for drug discovery (Meyers et al., 2009).
Development of Imaging Agents
- Radiochemistry and Imaging Agent Synthesis : The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380 potentially used as a ligand for nicotinic receptors, involves processes and compounds akin to this compound. This work highlights the application of such compounds in developing novel imaging agents for medical diagnostics (Karimi & Långström, 2002).
Antimicrobial Agent Synthesis
- Antimicrobial Applications : A study focusing on the synthesis and characterization of substituted phenyl azetidines, including compounds structurally related to this compound, revealed their potential as antimicrobial agents. This research is significant for the development of new antimicrobial compounds, which is a crucial area in medical research (Doraswamy & Ramana, 2013).
Mechanism of Action
Safety and Hazards
The compound is considered hazardous and is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVUBCSVTGJSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1266114-77-5 | |
| Record name | tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



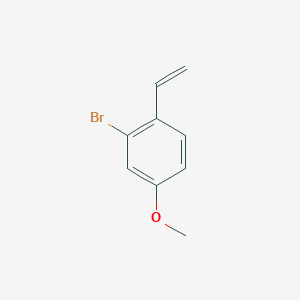

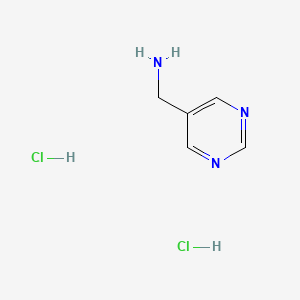

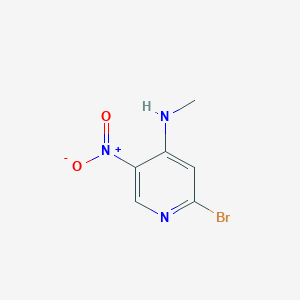
![8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B1380919.png)

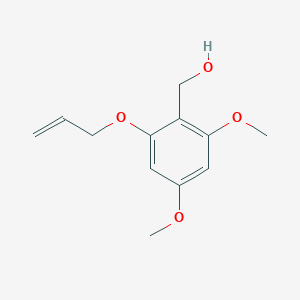
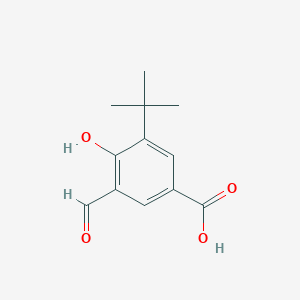
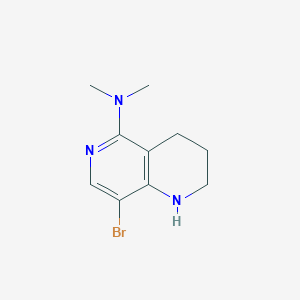
![tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B1380926.png)

